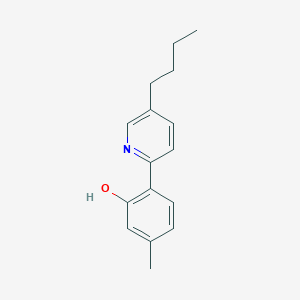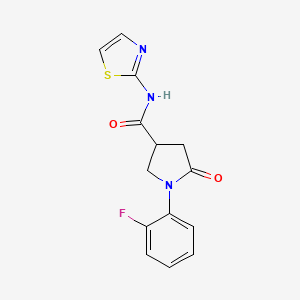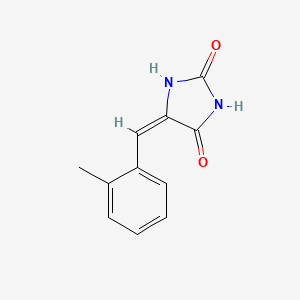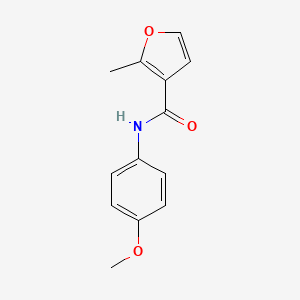
2-(5-butyl-2-pyridinyl)-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthetic routes for compounds similar to "2-(5-butyl-2-pyridinyl)-5-methylphenol" involve multi-step organic reactions, including but not limited to Williamson ether synthesis, hydrolysis, and catalyzed annulation processes. For example, the synthesis of complex pyridine derivatives often employs catalyzed reactions to achieve high regioselectivity and yields (Hou Hao-qing, 2010). Another method involves the phosphine-catalyzed [4 + 2] annulation, demonstrating the versatility of synthetic approaches for constructing pyridine-based frameworks (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Molecular Structure Analysis
The molecular structure and electronic properties of related compounds have been analyzed using various spectroscopic techniques and computational methods. For instance, detailed NMR and UV-Vis spectroscopy, supported by density functional theory (DFT) calculations, provide insights into the structural attributes and electronic configurations (Y. Ulaş, 2021).
Chemical Reactions and Properties
Compounds with pyridine and phenol moieties engage in a wide range of chemical reactions, reflecting their rich chemistry. For example, reactions involving electrophilic and nucleophilic substitutions are common, leading to the formation of highly functionalized derivatives with potential biological and materials applications (N. E. A. Abd El-Sattar et al., 2021).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and luminescent characteristics of related compounds, are strongly influenced by their molecular structures. For instance, boron complexes with phenol-pyridine derivatives exhibit notable luminescence, suggesting applications in materials science (Hongyu Zhang et al., 2006).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interaction with other molecules, are key areas of study. Research on Schiff base condensation products and their interactions with metals like copper reveals complex behavior including radical formation and unique N-N coupling reactions, indicative of the diverse reactivity profile of these compounds (G. Speier et al., 1996).
科学的研究の応用
Synthesis of Functionalized Compounds :
- The study by Zhu, Lan, and Kwon (2003) discusses the use of ethyl 2-methyl-2,3-butadienoate, which undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Complex Formation and Spin Interaction Studies :
- Orio et al. (2010) investigated Schiff and Mannich bases involving pyridinylmethylimino compounds and their zinc bis-phenolate complexes, examining spin interactions in these complexes (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Exploration of Malaria Treatment Compounds :
- The research by Chavchich et al. (2016) explores the use of 2-aminomethylphenols analogs for malaria treatment and prevention, highlighting JPC-3210 as a promising compound (Chavchich, Birrell, Ager, Mackenzie, Heffernan, Schiehser, Jacobus, Shanks, Jacobus, & Edstein, 2016).
Catalysis in Organic Reactions :
- Elavarasan, Kondamudi, and Upadhyayula (2011) studied the catalytic activity of sulfonic acid functional ionic liquids in the alkylation of phenol with tert-butyl alcohol, demonstrating the significance of ionic liquids in organic synthesis (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Antimicrobial and Anticancer Agent Synthesis :
- The study by Abd El-Sattar et al. (2021) on pyrano[2,3-d]pyrimidine derivatives highlighted their antimicrobial and anticancer potentialities, providing insights into the synthesis of new therapeutic agents (Abd El-Sattar, El‐Adl, El-hashash, Salama, & Elhady, 2021).
Co-Antioxidant Systems and Radical-Trapping :
- Research by Valgimigli et al. (2013) discussed the development of potent radical-trapping antioxidants, such as 3-pyridinols and 5-pyrimidinols, suggesting their effectiveness in co-antioxidant systems (Valgimigli, Bartolomei, Amorati, Haidasz, Hanthorn, Nara, Brinkhorst, & Pratt, 2013).
Biosynthesis of Antineoplastic Agents :
- Barry, Nayar, and Begley (1989) examined phenoxazinone synthase, which catalyzes the formation of 2-aminophenoxazinone, a step in the biosynthesis of the antineoplastic agent actinomycin (Barry, Nayar, & Begley, 1989).
Corrosion Inhibition Studies :
- Hegazy, Hasan, Emara, Bakr, and Youssef (2012) studied Schiff bases, including pyridinyliminomethylphenol compounds, as corrosion inhibitors for carbon steel in hydrochloric acid (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
特性
IUPAC Name |
2-(5-butylpyridin-2-yl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-4-5-13-7-9-15(17-11-13)14-8-6-12(2)10-16(14)18/h6-11,18H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSNSUWWFFIXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)

![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)

![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)

